1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring fused with pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common method involves the condensation of ethyl acetate with 3-chloro-5-(trifluoromethyl)-2-pyridone . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed effects. The trifluoromethyl and chloropyridine groups play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the diazepane ring.
2-chloro-5-(trifluoromethyl)pyridine: Another similar compound used in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane is unique due to its combination of a diazepane ring with pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4O/c18-13-9-11(17(20,21)22)10-24-15(13)25-5-2-6-26(8-7-25)16(27)12-3-1-4-23-14(12)19/h1,3-4,9-10H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIOKQJCZBKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(N=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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